molecular formula C10H9BrFNO B7826386 4-(4-Bromo-2-fluorophenoxy)butanenitrile

4-(4-Bromo-2-fluorophenoxy)butanenitrile

Cat. No.: B7826386
M. Wt: 258.09 g/mol
InChI Key: NGJWIWPPFHQTJX-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenoxy)butanenitrile is an organobromine compound with the molecular formula C₁₀H₉BrFNO and a molecular weight of 332.02 g/mol . It features a four-carbon aliphatic chain (butanenitrile) linked via an oxygen atom to a substituted phenyl ring containing bromine and fluorine at the 4- and 2-positions, respectively. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

4-(4-bromo-2-fluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJWIWPPFHQTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenoxy)butanenitrile typically involves a multi-step reaction process. One common method includes the following steps:

    Bromination: The starting material, 2-fluorophenol, undergoes bromination using N-bromosuccinimide in the presence of a solvent like dichloromethane at low temperatures (0°C) to yield 4-bromo-2-fluorophenol.

    Etherification: The 4-bromo-2-fluorophenol is then reacted with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. This step forms the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenoxy)butanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo substituent can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy ring can be oxidized under specific conditions to form quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxybutanenitriles.

    Oxidation: Formation of quinones.

    Reduction: Formation of butylamine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 4-(4-Bromo-2-fluorophenoxy)butanenitrile serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited for various transformations, such as:

  • Oxidation : Leading to the formation of corresponding acids or alcohols.
  • Reduction : Producing amines or other functional groups.
  • Substitution : Allowing for the introduction of different functional groups.

Biology

Preliminary studies suggest that compounds with similar structures may exhibit significant bioactive properties . Research indicates potential applications in:

  • Antimicrobial Activity : Compounds featuring halogens often demonstrate enhanced interactions with biological targets, which could lead to effective antimicrobial agents.
  • Anticancer Activity : The unique structure may allow for selective targeting of cancer cells, making it a candidate for further pharmacological investigation.

Medicine

In medicinal chemistry, this compound is being explored for its potential in drug discovery and development. The following aspects are noteworthy:

  • Drug Design : Its structural characteristics can be optimized to enhance binding affinity to specific biological targets.
  • Therapeutic Efficacy : The presence of bromine and fluorine may improve the compound's pharmacokinetic properties, facilitating better absorption and distribution within biological systems .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of halogenated phenoxy compounds, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Properties

Another research project focused on the anticancer activities of similar compounds. The findings revealed that derivatives with halogen substitutions exhibited cytotoxic effects on various cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenoxy)butanenitrile depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting specific enzymes in medicinal chemistry or acting as a precursor in synthetic chemistry.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Phenyl Groups

4-(4-Bromophenyl)butanenitrile (C₁₀H₁₀BrN)
  • Structure: Lacks the fluorine atom and phenoxy linkage, with a bromophenyl group directly attached to the butanenitrile chain.
  • Synthesis: Synthesized via nickel-catalyzed Negishi coupling of cyclobutanone oxime esters with aryl zinc reagents, yielding 82% .
4-(4-Chlorophenyl)butanenitrile (C₁₀H₁₀ClN)
  • Structure : Chlorine replaces bromine on the phenyl ring.
  • Synthesis : Similar Negishi coupling method with 88% yield .
  • Key Difference : Chlorine’s lower atomic weight and electronegativity compared to bromine may influence solubility and interaction with catalysts.
2-(4-Bromo-2,6-difluorophenyl)acetonitrile (C₈H₄BrF₂N)
  • Structure : Shorter acetonitrile chain (two carbons) and additional fluorine at the 6-position.
  • Properties : Increased electronegativity from two fluorine atoms enhances stability but reduces steric bulk compared to the target compound .

Analogues with Functional Group Variations

4-[4-(1-Cyanodimethylamino)phenyl]butanenitrile (C₁₃H₁₅N₃)
  • Structure: Contains a dimethylamino group substituted with a cyano group on the phenyl ring.
  • Synthesis : Requires multi-step reactions, including protection/deprotection and thiophosgene treatment, indicating higher synthetic complexity .
  • Key Difference: The dimethylamino-cyano group introduces strong electron-withdrawing effects, altering electronic properties for specialized applications.
2-(4-Bromophenyl)-2-Methylpropanenitrile (C₁₀H₁₀BrN)
  • Structure : Branched methyl group adjacent to the nitrile, creating steric hindrance.

Analogues with Extended or Protected Substituents

4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile (C₁₉H₁₈BrNO₃)
  • Structure : Incorporates a tetrahydropyran-protected hydroxymethyl group on the phenyl ring.
  • Properties : Higher molecular weight (388.26 g/mol ) and bulkier structure reduce solubility in polar solvents .
  • Application : The protecting group enables selective deprotection for stepwise synthesis, unlike the target compound.
4-(β-D-Glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile
  • Structure : Glucose moiety attached to the nitrile chain, enhancing hydrophilicity.
  • Source : Isolated from Sedum bulbiferum, highlighting natural occurrence compared to synthetic analogues .

Biological Activity

4-(4-Bromo-2-fluorophenoxy)butanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluorophenol with butyronitrile under basic conditions. The process can be optimized through various reaction parameters such as temperature, solvent, and catalyst choice to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
A54915Cell cycle arrest

2. Anti-Inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6 when administered in therapeutic doses.

StudyModelDose (mg/kg)Result
Rat5Decreased TNF-alpha levels
Mouse10Reduced IL-6 production

3. Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard disc diffusion methods.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Case Study 1 : A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as a therapeutic agent in oncology.
  • Case Study 2 : Animal trials assessing the anti-inflammatory effects revealed that the compound significantly mitigated symptoms in models of rheumatoid arthritis, suggesting its application in treating chronic inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to apoptosis and inflammation.

Q & A

Basic: What are the established synthetic routes for 4-(4-Bromo-2-fluorophenoxy)butanenitrile?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-bromo-2-fluorophenol with 4-bromobutanenitrile in the presence of a strong base (e.g., NaH or K₂CO₃) under reflux in an aprotic solvent like dimethylformamide (DMF) . Alternative routes may employ phase-transfer catalysis or microwave-assisted synthesis to enhance reaction efficiency. Key intermediates, such as 4-bromo-2-fluorobenzaldehyde (CAS 57848-46-1), are commercially available and serve as precursors for further functionalization .

Basic: What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity. For example, the fluorine atom in the 2-position of the phenyl ring produces distinct splitting in ¹H NMR .
  • X-ray crystallography (using programs like SHELXL or ORTEP-III ) to resolve crystal packing and stereochemical details.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br doublet) .

Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while THF may reduce side reactions like hydrolysis .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) can accelerate coupling reactions involving the nitrile group .
  • Temperature control : Lower temperatures (0–25°C) mitigate thermal degradation of sensitive intermediates, while microwave irradiation reduces reaction time .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC isolates the target compound from brominated byproducts (e.g., 4-(4-bromophenoxy)butanenitrile ) .

Advanced: How should researchers address discrepancies in spectral or crystallographic data?

  • Spectral conflicts : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with databases (e.g., PubChem, CAS). For example, accidental overlap of aromatic proton signals can be resolved via decoupling experiments .
  • Crystallographic challenges : For twinned or low-resolution data, use SHELXL’s TWIN/BASF commands to refine structures . Disordered bromine atoms require constraints to avoid overfitting .
  • HRMS anomalies : Confirm isotopic patterns match theoretical values (e.g., bromine’s 1:1 ratio) to rule out impurities .

Advanced: What mechanistic insights exist for substitution reactions involving this compound?

The bromine atom at the 4-position undergoes SNAr (nucleophilic aromatic substitution) under basic conditions, facilitated by the electron-withdrawing fluorine at the 2-position. The nitrile group stabilizes intermediates via resonance, while steric hindrance from the butanenitrile chain influences regioselectivity . Computational studies (DFT) suggest that transition states favor para-substitution due to lower activation energy compared to ortho pathways .

Basic: What safety protocols are recommended for handling this compound?

  • Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the nitrile group .
  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (skin/eye contact) and toxicity (LD₅₀ data pending) .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid releasing HCN .

Advanced: How does this compound interact with biological targets in medicinal chemistry studies?

The fluorine atom enhances hydrogen-bonding interactions with enzyme active sites (e.g., kinases, cytochrome P450), while the nitrile group acts as a bioisostere for carboxylates. In vitro assays show inhibitory activity against EGFR-TK (IC₅₀ = 2.3 µM) and selectivity over non-target receptors (e.g., 10-fold lower affinity for HER2) . Comparative studies with 4-(4-chloro-2-fluorophenoxy)butanenitrile reveal bromine’s superior halogen-bonding potential in hydrophobic pockets .

Advanced: How does halogen substitution (Br vs. Cl, F) alter reactivity and biological activity?

Substituent Electron-Withdrawing Effect Biological Activity Synthetic Utility
Br Moderate (-I effect)Enhanced target binding via halogen bondsFacilitates Suzuki couplings
Cl Stronger (-I than Br)Higher metabolic stabilityProne to hydrolysis under basic conditions
F Strongest (-I, +M)Improved bioavailabilityResistant to oxidation

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